![molecular formula C23H23N3O5 B2386899 1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one CAS No. 1207010-35-2](/img/structure/B2386899.png)
1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned appears to contain a trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Molecular Structure Analysis
The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .
Chemical Reactions Analysis
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, and decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations .
Physical And Chemical Properties Analysis
The molecular weight of 3-(3,4,5-Trimethoxyphenyl)propionic acid, which is a related compound, is 240.2524 .
科学的研究の応用
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, studying its cytotoxicity and mechanisms of action. While more studies are needed, initial findings suggest that it may interfere with cancer cell growth and survival pathways .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases. This compound has been evaluated for its anti-inflammatory effects. It may modulate inflammatory pathways, making it a candidate for developing novel anti-inflammatory drugs .
Antioxidant Activity
Oxidative stress contributes to aging and various diseases. This compound has shown antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. Researchers are keen on exploring its potential in preventing oxidative stress-related conditions .
Neuroprotective Effects
Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. Studies have investigated whether this compound can protect neurons and enhance cognitive function. Its ability to cross the blood-brain barrier makes it an interesting candidate for neuroprotection .
Antimicrobial Properties
Researchers have explored the compound’s antimicrobial activity against bacteria, fungi, and viruses. Its unique chemical structure makes it an intriguing candidate for developing new antimicrobial agents .
Analgesic and Anti-Nociceptive Effects
Pain management is essential for patient well-being. Some studies indicate that this compound possesses analgesic properties, potentially alleviating pain and reducing nociceptive responses .
Other Investigative Areas
Beyond the mentioned applications, ongoing research explores its potential in fields such as drug delivery, enzyme inhibition, and metabolic regulation. As our understanding grows, we may uncover additional uses for this compound .
作用機序
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is a part of the structure of this compound, have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have shown notable anti-cancer effects . For instance, some compounds have shown to induce cell-cycle G1 phase arrest and apoptosis in certain cell lines .
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of biological activities, indicating their potential to affect multiple biochemical pathways .
Pharmacokinetics
The tmp group, which is a part of this compound, is known to be a critical and valuable core of a variety of biologically active molecules found either in natural products or synthetic compounds .
Result of Action
Some tmp-bearing compounds have shown promising anti-cancer effects by effectively inhibiting various targets .
Action Environment
The tmp group, which is a part of this compound, has been associated with a wide range of biological activities, indicating its potential to be influenced by various environmental factors .
将来の方向性
The TMP group has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . These compounds have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .
特性
IUPAC Name |
1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-5-10-26-13-16(20(27)15-8-6-7-9-17(15)26)23-24-22(25-31-23)14-11-18(28-2)21(30-4)19(12-14)29-3/h6-9,11-13H,5,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIDXTWGARNNPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

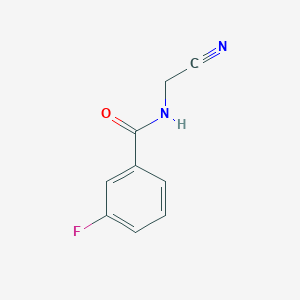
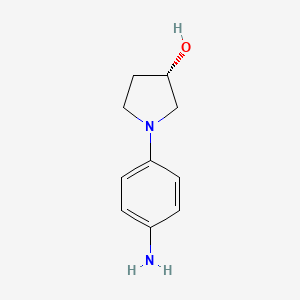
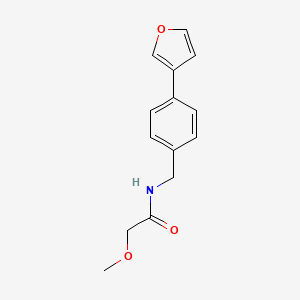
![2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2386824.png)
![3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2386826.png)
![2-Chloro-1-[1-(3-methoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B2386828.png)
![2-(benzylthio)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2386829.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2386831.png)
![3-Chloro-6-[(4-chlorophenyl)methyl]pyridazine](/img/structure/B2386832.png)
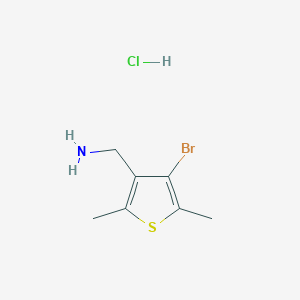
![7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2386835.png)
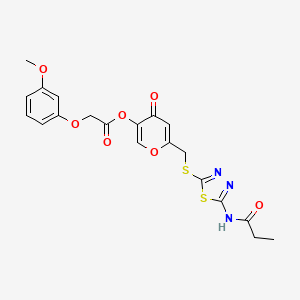
![2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole](/img/structure/B2386837.png)
